molecular formula C12H16N4O2S2 B1216410 Glybuthiazol CAS No. 535-65-9

Glybuthiazol

Cat. No.: B1216410
CAS No.: 535-65-9
M. Wt: 312.4 g/mol
InChI Key: DVQVBLBKEXITIK-UHFFFAOYSA-N
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Properties

CAS No.

535-65-9

Molecular Formula

C12H16N4O2S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-amino-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H16N4O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,15,16)

InChI Key

DVQVBLBKEXITIK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

melting_point

222.0 °C

Key on ui other cas no.

535-65-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 114 (1.0 g, 2.82 mmol) was suspended in 3 N HCl (15 mL) and the suspension heated to reflux for 30 min. Following neutralization with saturated aqueous Na2CO3 solution, the precipitated product was collected by filtration, washed with water (70 mL), and dried under vacuum. The residue was crystallized from MeOH to give the product (655 mg, 2.1 mmol, 74%) as a solid, mp 220-221° C.; 1H NMR (500 MHz, DMSO) δ 1.28 (9, s), 5.91 (2, br s), 6.60 (2, d, J=7.0 Hz), 7.45 (2, d, J=7.0 Hz), 13.95 (1, br s); 13C NMR (125 MHZ, DMSO) δ 29.3, 36.0, 112.6, 127.3, 127.7, 152.5, 166.1, 166.6; MS (LCQ, ESI+) Calculated for C12H17N4O2S2 313.1. found 313.0 (M+H)+. HRMS (FAB+, m/z) Calculated for C12H17N4O2S2 313.0793. found 313.0793 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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